Azafrin

Description

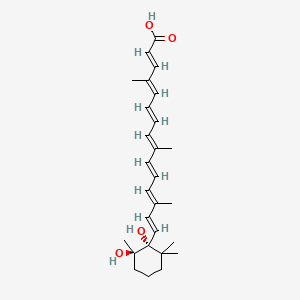

Structure

3D Structure

Propriétés

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E)-15-[(1R,2R)-1,2-dihydroxy-2,6,6-trimethylcyclohexyl]-4,9,13-trimethylpentadeca-2,4,6,8,10,12,14-heptaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O4/c1-21(11-7-8-12-22(2)15-16-24(28)29)13-9-14-23(3)17-20-27(31)25(4,5)18-10-19-26(27,6)30/h7-9,11-17,20,30-31H,10,18-19H2,1-6H3,(H,28,29)/b8-7+,13-9+,16-15+,20-17+,21-11+,22-12+,23-14+/t26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWCITDWPAZNBU-DYISAODMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC1(C(CCCC1(C)O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C(=O)O)/C=C/C=C(\C)/C=C/[C@@]1([C@](CCCC1(C)C)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878674 |

Source

|

| Record name | Azafrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507-61-9 |

Source

|

| Record name | (2E,4E,6E,8E,10E,12E,14E)-15-[(1R,2R)-1,2-Dihydroxy-2,6,6-trimethylcyclohexyl]-4,9,13-trimethyl-2,4,6,8,10,12,14-pentadecaheptaenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azafrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azafrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8,10,12,14-Pentadecaheptaenoic acid, 15-[(1R,2R)-1,2-dihydroxy-2,6,6-trimethylcyclohexyl]-4,9,13-trimethyl-, (2E,4E,6E,8E,10E,12E,14E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZAFRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTC84VDE1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis Pathway of Azafrin in Escobedia grandiflora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azafrin, an apocarotenoid pigment, is the principal coloring agent found in the roots of Escobedia grandiflora, a hemiparasitic plant native to Central and South America. Traditionally used as a food colorant and in folk medicine, this compound has garnered scientific interest for its potential therapeutic properties, including antioxidant and cardioprotective effects. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in Escobedia grandiflora, summarizing the latest research findings. It details the key enzymatic steps, presents quantitative gene expression data, outlines experimental methodologies, and provides a visual representation of the metabolic pathway.

Introduction

Escobedia grandiflora Kuntze (Orobanchaceae) is a medicinal hemiparasite that accumulates high levels of the orange pigment this compound in its roots.[1] this compound is an apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids.[2] Research indicates that this compound is likely derived from the cleavage of β-carotene.[1][2] The accumulation of this compound is particularly significant at the haustorium-host root interface, suggesting a potential role in the plant's parasitic interaction with its host.[2] This guide focuses on the molecular and cellular insights into its biosynthesis, providing a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

The Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound in Escobedia grandiflora is believed to originate from the general carotenoid pathway, with β-carotene as the key precursor. The pathway involves a series of enzymatic reactions, with the crucial step being the oxidative cleavage of the carotenoid backbone by a specific carotenoid cleavage dioxygenase (CCD). Based on transcriptome analysis and comparative studies, a putative pathway has been proposed.

The key steps are as follows:

-

Isomerization of β-carotene: The pathway is thought to begin with the isomerization of all-trans-β-carotene to 9-cis-β-carotene. This initial step is catalyzed by a β-carotene isomerase, likely an enzyme homologous to DWARF27 (D27). Transcripts encoding D27 have been identified in the roots of Escobedia grandiflora, supporting this initial conversion.

-

Cleavage of the Carotenoid Backbone: The central and defining step in this compound biosynthesis is the oxidative cleavage of the C40 carotenoid precursor. Transcriptomic evidence strongly suggests that this reaction is catalyzed by a carotenoid cleavage dioxygenase (CCD). Specifically, research points towards a CCD enzyme that is distinct from CCD7 (which is typically involved in strigolactone biosynthesis) and shows higher similarity to CCD4 enzymes. This cleavage event is hypothesized to generate the characteristic C27 backbone of this compound.

-

Subsequent Modification Steps: Following the initial cleavage, a series of downstream modifications, likely involving oxidations and other enzymatic transformations, are required to produce the final this compound molecule. The exact nature and sequence of these modifications are still under investigation.

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound from its precursor, β-carotene.

Quantitative Data: Gene Expression Analysis

Transcriptome analysis of Escobedia grandiflora roots has identified several candidate genes involved in the this compound biosynthesis pathway. The expression levels of these genes, measured in Fragments Per Kilobase of transcript per Million mapped reads (FPKM), provide quantitative insight into the transcriptional activity related to this compound production. The table below summarizes the transcript abundance for key enzymes in the proposed pathway.

| Gene/Enzyme | Abbreviation | Transcript ID | FPKM Value |

| Phytoene synthase | PSY | DN10795_c0_g1_i1 | 15.3 |

| Phytoene desaturase | PDS | DN10091_c0_g1_i1 | 22.7 |

| ζ-carotene desaturase | ZDS | DN10023_c0_g1_i1 | 45.1 |

| Lycopene β-cyclase | LCYB | DN11145_c0_g1_i1 | 10.4 |

| β-carotene isomerase | DWARF27 (D27) | DN10619_c0_g1_i1 | 39.0 |

| Carotenoid cleavage dioxygenase 4 (homolog 1) | CCD4 | DN10037_c0_g1_i1 | 21.3 |

| Carotenoid cleavage dioxygenase 4 (homolog 2) | CCD4 | DN10037_c0_g2_i1 | 11.2 |

Data adapted from Cardona-Medina et al. (2022).

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of metabolic, transcriptomic, and cytological analyses. While detailed, step-by-step protocols are often found in the supplementary materials of the primary research articles, this section outlines the general methodologies employed.

This compound Extraction and Quantification (Metabolic Analysis)

A general protocol for the extraction and analysis of this compound from plant material is as follows:

-

Sample Preparation: Lyophilized and pulverized root tissue of Escobedia grandiflora is used for extraction.

-

Extraction: this compound is extracted using a suitable solvent, such as methanol (B129727) or an acetone/methanol mixture, often with sonication to improve efficiency.

-

Purification: The crude extract may be purified using techniques like solid-phase extraction (SPE) to remove interfering compounds.

-

Quantification: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is the standard method for this compound quantification.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid) is employed for separation.

-

Detection: this compound is detected by its characteristic UV-Vis absorbance spectrum.

-

Transcriptome Analysis (RNA-seq)

The identification of candidate genes involved in this compound biosynthesis relies on RNA sequencing.

-

RNA Extraction: Total RNA is extracted from the roots of Escobedia grandiflora using a commercial kit, followed by quality assessment.

-

Library Preparation: mRNA is enriched and fragmented, followed by cDNA synthesis and adapter ligation to prepare sequencing libraries.

-

Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina).

-

De novo Assembly: Since a reference genome for Escobedia grandiflora may not be available, a de novo transcriptome assembly is performed using software like Trinity to reconstruct the transcripts.

-

Functional Annotation: The assembled transcripts are annotated by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Gene Ontology) to predict their functions.

-

Gene Expression Analysis: The abundance of each transcript is quantified (e.g., in FPKM) to identify genes that are highly expressed in this compound-accumulating tissues.

Gene Expression Validation (qRT-PCR)

Quantitative real-time PCR is used to validate the expression patterns of candidate genes identified through RNA-seq.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA.

-

Primer Design: Gene-specific primers are designed for the candidate genes and a stable reference gene (e.g., actin) for normalization.

-

qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix in a real-time PCR system.

-

Data Analysis: The relative expression levels of the target genes are calculated using the comparative Ct (ΔΔCt) method.

Experimental Workflow Diagram

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound in Escobedia grandiflora provides a solid framework for understanding the molecular basis of its production. The identification of a CCD4-like enzyme as the key catalyst for the cleavage of β-carotene is a significant step forward. However, further research is needed to fully elucidate the downstream modification steps and the regulatory mechanisms governing the pathway. Future studies could focus on the functional characterization of the candidate genes through heterologous expression and in vitro enzyme assays. A deeper understanding of this compound biosynthesis will not only contribute to our knowledge of plant specialized metabolism but also pave the way for the biotechnological production of this valuable compound for applications in the food, pharmaceutical, and cosmetic industries.

References

Azafrin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azafrin is a unique apocarotenoid pigment found in the roots of certain parasitic plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its extraction, purification, and analysis are provided, alongside methodologies for evaluating its antioxidant and cardioprotective effects. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential therapeutic applications of this compound.

Chemical Identity and Physicochemical Properties

This compound, also known as escobedin, is a C27 apocarotenoid carboxylic acid. Its chemical identity and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2E,4E,6E,8E,10E,12E,14E)-15-[(1R,2R)-1,2-dihydroxy-2,6,6-trimethylcyclohexyl]-4,9,13-trimethylpentadeca-2,4,6,8,10,12,14-heptaenoic acid |

| Molecular Formula | C₂₇H₃₈O₄[1] |

| Molecular Weight | 426.6 g/mol [1] |

| CAS Number | 507-61-9[1] |

| Synonyms | Escobedin, (5R,6R)-5,6-Dihydro-5,6-dihydroxy-10'-apo-β,ψ-carotenoic acid |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Orange-colored prisms |

| Melting Point | 213 °C |

| Boiling Point | 582.6 ± 50.0 °C (Predicted) |

| Solubility | Practically insoluble in water. Soluble in dilute NaOH or Na₂CO₃ solutions, chloroform, alcohol, acetic acid, and benzene. Sparingly soluble in ether. |

| Optical Rotation | [α]²⁰D -75° (c = 0.28 in alcohol) |

| UV-Vis Absorption Maxima (in Chloroform) | 428 nm, 458 nm |

Natural Sources and Biosynthesis

This compound is primarily isolated from the roots of parasitic plants belonging to the Escobedia and Alectra genera, within the Scrophulariaceae family. Notable sources include Escobedia grandiflora and Alectra parasitica. In these plants, this compound accumulates in the apoplastic space of the root cortex.

The biosynthesis of this compound is believed to occur through the oxidative cleavage of β-carotene. This process is catalyzed by a carotenoid cleavage dioxygenase (CCD) enzyme, likely belonging to the CCD4 subfamily.

References

Azafrin: A Technical Guide on its Antioxidant and Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azafrin is a natural apocarotenoid pigment found in the roots of Centranthera grandiflora. Traditionally used in certain regions for its medicinal properties, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory effects of this compound, with a focus on its mechanism of action, supported by available data and detailed experimental methodologies. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Antioxidant Effects of this compound

This compound has demonstrated notable antioxidant properties, primarily attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Mechanism of Action: Nrf2-ARE Pathway Activation

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of these genes, leading to the production of a suite of protective enzymes.

Studies have shown that this compound treatment leads to an upregulation of Nrf2 in the nucleus and a subsequent increase in the expression of downstream target genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[1]. This activation of the Nrf2-ARE pathway is a key mechanism behind this compound's cardioprotective effects against myocardial injury[1].

Quantitative Data on Antioxidant Activity

Specific quantitative data for the antioxidant activity of isolated this compound, such as IC50 values from DPPH or ABTS assays, are not extensively reported in the currently available literature. However, studies on extracts of Centranthera grandiflora, where this compound is a major component, provide some insight into its potential antioxidant capacity.

| Assay | Test Substance | Result | Reference |

| Ferric Reducing Antioxidant Power (FRAP) | This compound | Higher FRAP values than FeSO4 | [1] |

Note: The data presented above is from a study on this compound's cardioprotective effects and provides a qualitative comparison rather than a specific IC50 value. Further research with purified this compound is necessary to establish its precise antioxidant potency.

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is a common method to determine the total antioxidant capacity of a substance. The following is a generalized protocol:

-

Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

-

FeCl3 Solution (20 mM): Dissolve 54.06 mg of FeCl3·6H2O in 10 mL of distilled water.

-

FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl3 solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.

-

-

Assay Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add 10 µL of the this compound solution to 190 µL of the FRAP reagent in a 96-well microplate.

-

Incubate the mixture at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm using a microplate reader.

-

A standard curve is generated using a known antioxidant, such as FeSO4 or Trolox.

-

-

Data Analysis:

-

The antioxidant capacity of this compound is determined by comparing its absorbance to the standard curve and is typically expressed as µM Fe(II) equivalents or Trolox equivalents.

-

Signaling Pathway Diagram: this compound-mediated Nrf2 Activation

Caption: this compound induces the dissociation of the Keap1-Nrf2 complex, leading to Nrf2 translocation and activation of antioxidant gene expression.

Anti-inflammatory Effects of this compound

The anti-inflammatory properties of this compound are closely linked to its antioxidant activity, particularly through the modulation of key signaling pathways that regulate the inflammatory response.

Mechanism of Action: Crosstalk between Nrf2 and NF-κB

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation. In response to inflammatory stimuli, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and inducible nitric oxide synthase (iNOS).

There is significant crosstalk between the Nrf2 and NF-κB pathways. The activation of Nrf2 by this compound can lead to the inhibition of the NF-κB pathway. The antioxidant enzymes produced downstream of Nrf2 activation can quench reactive oxygen species (ROS), which are known to be potent activators of the NF-κB pathway. Furthermore, some studies suggest that Nrf2 can directly interfere with NF-κB signaling.

While direct evidence for this compound's inhibition of NF-κB is still emerging, its established role as an Nrf2 activator strongly suggests its potential to downregulate NF-κB-mediated inflammation.

Quantitative Data on Anti-inflammatory Activity

As with its antioxidant activity, specific quantitative data for the anti-inflammatory effects of isolated this compound are limited. The following data is from studies on extracts containing this compound and should be interpreted with caution.

| Assay | Test Substance | Result | Reference |

| Nitric Oxide (NO) Inhibition | Limonoids (related compounds) | IC50 values ranged from 4.6 - 58.6 µM | [2] |

Note: The provided data is for limonoids, a class of compounds to which this compound is related, and not for this compound itself. This highlights a significant gap in the current literature and an opportunity for future research.

Experimental Protocol: Nitric Oxide (NO) Synthase Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Assay Procedure:

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

-

After incubation, collect the cell culture supernatant.

-

-

Nitrite Measurement (Griess Assay):

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve is generated using sodium nitrite.

-

-

Data Analysis:

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The IC50 value, the concentration of this compound that inhibits 50% of NO production, can be determined from a dose-response curve.

-

Signaling Pathway Diagram: Proposed Anti-inflammatory Mechanism of this compound

Caption: this compound is proposed to exert anti-inflammatory effects by activating Nrf2, which in turn inhibits ROS-mediated activation of the pro-inflammatory NF-κB pathway.

Conclusion and Future Directions

This compound demonstrates significant promise as a natural antioxidant and anti-inflammatory agent. Its primary established mechanism of action is the activation of the Nrf2-ARE signaling pathway, which leads to the upregulation of a range of cytoprotective genes. This activity likely underlies its potential to mitigate inflammatory responses, possibly through the downregulation of the NF-κB pathway.

However, a notable gap exists in the scientific literature regarding the specific quantitative bioactivity of isolated this compound. Future research should focus on:

-

Determining the IC50 values of purified this compound in a variety of standardized antioxidant and anti-inflammatory assays.

-

Elucidating the direct effects of this compound on the NF-κB signaling pathway and the key molecular players involved in the crosstalk with the Nrf2 pathway.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical models of oxidative stress and inflammatory diseases.

A more comprehensive understanding of this compound's pharmacological profile will be crucial for its potential development as a therapeutic agent for a range of conditions underpinned by oxidative stress and inflammation.

References

Azafrin: A Promising Natural Carotenoid for Cardiovascular Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Azafrin, a natural apocarotenoid, is emerging as a compound of significant interest in the field of cardiovascular disease research. Extracted from the root of Centranthera grandiflora, a plant with a history in traditional medicine for treating cardiovascular ailments, this compound's potent antioxidant properties are drawing scientific attention. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanism of action, experimental data, and detailed protocols to facilitate further investigation into its therapeutic potential for ischemic heart diseases. While current research is primarily centered on a single key study, the findings present a compelling case for this compound as a candidate for cardioprotective drug development. This guide will delve into the core findings, present the quantitative data, and provide the necessary experimental details for replication and expansion of this promising research.

Core Mechanism of Action: Activation of the Nrf2-ARE Signaling Pathway

The primary cardioprotective effect of this compound is attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][2][3] This pathway is a critical cellular defense mechanism against oxidative stress, which is a key contributor to the pathophysiology of cardiovascular diseases, including myocardial infarction and ischemia-reperfusion injury.[1][3]

Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, this bond is disrupted, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, initiating their transcription.

This compound has been shown to promote the nuclear translocation of Nrf2. This activation leads to the upregulation of several downstream antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The increased expression of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to cardiomyocytes.

References

- 1. The Role of Natural Products in Targeting Cardiovascular Diseases via Nrf2 Pathway: Novel Molecular Mechanisms and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardioprotective role of this compound in against myocardial injury in rats via activation of the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Traditional Chinese Medicine in the Regulation of Oxidative Stress in Treating Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of Saffron's Bioactive Compounds: A Technical Guide

Azafrin, a carotenoid acid found in saffron, has been noted for its chemical properties. However, extensive research specifically detailing its anticancer activities remains limited. This guide, therefore, focuses on the well-documented anticancer properties of the principal bioactive constituents of saffron (Crocus sativus L.): crocin, crocetin, and safranal (B46814). These compounds have been the subject of numerous preclinical studies, demonstrating significant potential in cancer therapy through various mechanisms of action.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the anticancer properties of these saffron-derived compounds. It includes quantitative data on their cytotoxic effects, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows involved in their study.

Quantitative Analysis of Cytotoxic Activity

The antiproliferative effects of crocin, crocetin, and safranal have been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Table 1: IC50 Values of Crocin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) |

| A549 | Lung Cancer | 4.12 mg/mL[1], 5.48 mmol/L[2] | 48 |

| SPC-A1 | Lung Cancer | 5.28 mg/mL[1] | 48 |

| MCF-7 | Breast Cancer | 60 µg/mL[3] | 24 |

| MCF-7 | Breast Cancer | 12.5 µg/mL[3] | 48 |

| MDA-MB-231 | Breast Cancer | Not specified | - |

| HCT-116 | Colorectal Cancer | 1.99 mmol/L | - |

| HepG2 | Liver Cancer | 2.87 mmol/L | - |

| HeLa | Cervical Cancer | 3.58 mmol/L | - |

| SK-OV-3 | Ovarian Cancer | 3.5 mmol/L | - |

| TE671 | Rhabdomyosarcoma | 1.84 mg/mL, 1.52 mg/mL, 1.02 mg/mL | 24, 48, 72 |

| A172 | Glioblastoma | 3.10 mg/mL, 2.19 mg/mL, 1.72 mg/mL | 24, 48, 72 |

| KB | Oral Squamous Carcinoma | >50% inhibition at 0.05-4 mM | 72 |

Table 2: IC50 Values of Crocetin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) |

| HCT-116 | Colorectal Cancer | 800 µM | 24 |

| HUVECs | Endothelial Cells | 372.6 µM | 24 |

| A549 | Lung Cancer | 0.61 mmol/L | - |

| HepG2 | Liver Cancer | 0.16 mmol/L | - |

| HCT116 | Colorectal Cancer | 0.23 mmol/L | - |

| HeLa | Cervical Cancer | 0.20 mmol/L | - |

| SK-OV-3 | Ovarian Cancer | 0.18 mmol/L | - |

Table 3: IC50 Values of Safranal in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) |

| A549 | Lung Cancer | 92.5 µM | - |

| HCT-116 | Colorectal Cancer | 49.3 µM | - |

| HepG2 | Liver Cancer | 474 µg/mL | - |

| KB | Oral Squamous Carcinoma | >50% inhibition at 0.2-3.2 mM | 72 |

| T47D | Breast Cancer | ~0.31-0.92 mM | 48 |

| PC-3 | Prostate Cancer | ~0.32-0.42 mM | 48 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to assess the anticancer properties of saffron's constituents.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of crocin, crocetin, or safranal in a suitable solvent (e.g., DMSO or ethanol). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound dose).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of crocin, crocetin, or safranal for a specified time (e.g., 24 or 48 hours). Include an untreated control group.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and assess the impact of compounds on signaling pathways.

Protocol:

-

Cell Lysis: After treating cells with crocin, crocetin, or safranal, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, STAT3, p-STAT3, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Signaling Pathways and Experimental Workflows

The anticancer effects of saffron's constituents are mediated through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to study them.

Signaling Pathway Diagrams

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by crocin/crocetin.

Caption: MAPK signaling pathway and its inhibition by crocetin/safranal.

Experimental Workflow Diagrams

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Azafrin Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azafrin is a carotenoid pigment found in the rhizomes of plants such as Alectra parasitica and has been noted for its potential therapeutic properties.[1][2] Accurate and reliable quantitative analysis of this compound is crucial for quality control, standardization of extracts, and pharmacokinetic studies. This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is specific, accurate, precise, and reproducible for the identification and quantification of this compound in plant materials.[1][2]

Quantitative Data Summary

The HPLC method for this compound analysis was validated to ensure its reliability and accuracy. The validation parameters are summarized in the table below.

| Parameter | Specification | Result |

| Linearity | ||

| Range | 10 - 80 µg/mL | Correlation coefficient (r²) = 0.998 |

| Precision | ||

| Intraday Precision (%RSD) | < 2% | Complies |

| Interday Precision (%RSD) | < 2% | Complies |

| Accuracy | ||

| Recovery | 98 - 102% | Complies |

| Specificity | No interference from blank and placebo | Specific |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Determined |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | Determined |

| System Suitability | ||

| Tailing Factor | ≤ 2 | Complies |

| Theoretical Plates | > 2000 | Complies |

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound using HPLC.

Materials and Reagents

-

This compound standard (98% purity)[1]

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetic acid (AR grade)

-

Water (HPLC grade)

-

Rhizome powder of Alectra parasitica or other this compound-containing plant material

Instrumentation and Chromatographic Conditions

-

HPLC System: An HPLC system equipped with a UV-Vis detector.

-

Column: Hibar LiChrocart Purospher Star RP-18 (250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile and 0.1% acetic acid (100:0.1 v/v)

-

Flow Rate: 1 mL/min

-

Detection Wavelength: 417 nm

-

Injection Volume: 20 µL

-

Temperature: Ambient

-

Mode: Isocratic

Preparation of Standard Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: From the stock solution, prepare a series of standard solutions with concentrations of 10, 20, 40, 60, and 80 µg/mL by diluting with methanol.

Preparation of Sample Solution

-

Accurately weigh approximately 5 g of the dried rhizome powder.

-

Extract the powder with 40 mL of methanol using a Soxhlet apparatus for 3 hours.

-

Filter the extract and transfer it to a 50 mL volumetric flask.

-

Make up the volume to 50 mL with methanol.

-

Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the blank (methanol), followed by the standard solutions and the sample solution.

-

Record the chromatograms and measure the peak area for this compound.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Diagrams

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Quantification of Azafrin in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantification of azafrin, a bioactive apocarotenoid, in plant extracts. The protocols detailed below cover extraction and analytical procedures, specifically tailored for accurate and reproducible results.

Introduction

This compound is a natural carotenoid pigment found in the roots and rhizomes of several plant species, notably in the families Scrophulariaceae and Orobanchaceae. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including antioxidant and cardioprotective effects. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development.

This document outlines a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. Additionally, it provides a detailed protocol for the efficient extraction of this compound from plant materials.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time. While comprehensive comparative data is limited, studies have focused on specific this compound-rich plants.

| Plant Species | Plant Part | Extraction Solvent | Reported this compound Content | Reference |

| Alectra parasitica var. chitrakutensis | Rhizomes | Methanol (B129727) | Quantification performed, but specific values not detailed in abstract.[1] | [1] |

| Escobedia grandiflora | Roots | Not Specified | This compound identified as the main pigment, but quantitative data not specified. |

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from dried and powdered plant material. Optimization of parameters such as solvent-to-solid ratio, extraction time, and temperature may be necessary for different plant matrices.

Materials and Reagents:

-

Dried and finely powdered plant material (e.g., rhizomes, roots)

-

Methanol (HPLC grade)

-

Petroleum ether (ACS grade)

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filter)

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Sample Preparation: Weigh accurately about 5 g of the dried, powdered plant material.

-

Extraction:

-

Soxhlet Extraction: Place the powdered plant material in a thimble and extract with methanol in a Soxhlet apparatus for 3-4 hours.[2]

-

Ultrasonic Extraction: Alternatively, place the powder in a flask with a suitable volume of methanol (e.g., 1:10 solid-to-liquid ratio) and sonicate for 30-60 minutes at room temperature.

-

-

Filtration: Filter the methanolic extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Solvent Partitioning (Optional Purification Step):

-

Concentrate the methanolic extract using a rotary evaporator.

-

Partition the concentrated extract with petroleum ether to remove non-polar impurities. Discard the petroleum ether layer. This step may be repeated 2-3 times.

-

-

Final Preparation:

-

Evaporate the methanol from the purified extract to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL).

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

-

Protocol 2: Quantification of this compound by RP-HPLC

This protocol outlines a validated RP-HPLC method for the quantitative analysis of this compound.[1]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile, and water. A starting point could be a mixture of methanol and water. The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: this compound has a characteristic absorption maximum around 450 nm which should be used for detection.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 25°C.

Preparation of Standard Solutions:

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations in the expected range of the samples (e.g., 10, 20, 40, 60, 80 µg/mL).

Calibration Curve:

-

Inject each working standard solution into the HPLC system.

-

Record the peak area for each concentration.

-

Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

-

Determine the linearity of the response and the correlation coefficient (R²), which should be ≥ 0.999.

Sample Analysis:

-

Inject the prepared plant extract solution into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the this compound standard.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as:

-

Specificity: Ensure that the this compound peak is well-resolved from other components in the extract.

-

Linearity: Establish a linear relationship between concentration and peak area over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value, often assessed by recovery studies.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: this compound-mediated activation of the Nrf2-ARE signaling pathway.

References

Formulating Azafrin for Oral Administration in Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating azafrin, a carotenoid carboxylic acid, for oral administration in preclinical animal studies. The protocols detailed below are designed to address the challenges associated with the poor aqueous solubility of this compound and to provide a framework for conducting in vivo efficacy and safety evaluations.

Physicochemical Properties of this compound

This compound is a natural carotenoid that is practically insoluble in water, a key challenge for oral formulation development.[1] Its solubility in various solvents is a critical consideration for selecting an appropriate vehicle for administration.

| Property | Value | Reference |

| Molecular Formula | C27H38O4 | [1][2] |

| Molecular Weight | 426.59 g/mol | [1][3] |

| Appearance | Orange-colored prisms | |

| Melting Point | 213 °C | |

| Solubility | - Practically insoluble in water. - Soluble in dilute NaOH or Na2CO3 solutions, chloroform, alcohol, acetic acid, and benzene. - Sparingly soluble in ether. | |

| Absorption Max (in Chloroform) | 458, 428 nm |

Application Notes: this compound in Cardioprotection

Recent studies have highlighted the cardioprotective effects of this compound, suggesting its potential as a therapeutic agent for myocardial injury. This compound's mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, a key regulator of cellular defense against oxidative stress.

Key Findings:

-

This compound exhibits significant antioxidant activity.

-

It protects against oxidative stress-induced cell injury in vitro.

-

In vivo studies in rats have demonstrated that this compound treatment can improve cardiac function and reduce infarct size following myocardial injury.

-

The protective effects are associated with the upregulation of downstream targets of the Nrf2-ARE pathway, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

These findings provide a strong rationale for investigating this compound's therapeutic potential in animal models of cardiovascular disease.

Signaling Pathway: this compound and the Nrf2-ARE Pathway

The following diagram illustrates the proposed mechanism of action for this compound in cardioprotection, focusing on the activation of the Nrf2-ARE signaling pathway.

Caption: this compound activates the Nrf2-ARE pathway for cardioprotection.

Experimental Protocols

Formulation of this compound for Oral Gavage

Given this compound's poor water solubility, a suspension or lipid-based formulation is recommended for oral administration in animal studies. The choice of vehicle should be guided by the specific experimental design and the need to enhance bioavailability.

Materials:

-

This compound powder

-

Vehicle:

-

Option 1 (Suspension): 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

-

Option 2 (Lipid-based): Corn oil or olive oil

-

-

Mortar and pestle or homogenizer

-

Weighing scale

-

Volumetric flasks and cylinders

-

Stir plate and stir bar

-

Oral gavage needles (appropriate size for the animal model)

-

Syringes

Protocol:

-

Calculate the required amount of this compound and vehicle based on the desired dose, concentration, and number of animals.

-

For Suspension (Option 1): a. Accurately weigh the required amount of this compound powder. b. Levigate the this compound powder with a small amount of the 0.5% CMC solution in a mortar to form a smooth paste. c. Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension. d. Transfer the suspension to a volumetric flask and adjust to the final volume with the vehicle. e. Continuously stir the suspension on a stir plate to maintain homogeneity before and during administration.

-

For Lipid-based Formulation (Option 2): a. Accurately weigh the required amount of this compound powder. b. Transfer the powder to a suitable container. c. Add the required volume of corn oil or olive oil. d. Homogenize the mixture until a uniform suspension is achieved. A brief sonication step may be employed to aid dispersion, but care should be taken to avoid degradation of the compound. e. Continuously stir the suspension before and during administration.

-

Administration: a. Gently restrain the animal. b. Measure the appropriate volume of the this compound formulation into a syringe fitted with an oral gavage needle. c. Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. d. Observe the animal for any signs of distress after administration.

Experimental Workflow for In Vivo Cardioprotection Study

The following diagram outlines a typical workflow for an in vivo study evaluating the cardioprotective effects of this compound in a rat model of myocardial infarction.

Caption: Workflow for an in vivo cardioprotection study of this compound.

Toxicity Considerations for this compound

While specific toxicity data for this compound is limited, data from other carotenoids can be used to estimate a safe starting dose for animal studies. It is recommended to conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) of the specific this compound formulation.

Toxicity Data for Related Carotenoids:

| Carotenoid | Animal Model | NOAEL (No Observed Adverse Effect Level) | LD50 (Median Lethal Dose) | Reference |

| Astaxanthin | Rat | ≥ 1000 mg/kg/day (13-week study) | - | |

| β-Carotene | Rat | 1875 mg/kg body weight | > 10,000 mg/kg | |

| Zeaxanthin | Rat | > 1000 mg/kg bw/day (13-week study) | > 4000 mg/kg | |

| Zeaxanthin | Mouse | - | > 8000 mg/kg | |

| Lutein Diacetate | Rat | 210 mg/kg body weight/day (90-day study) | - |

Based on this data, a starting dose for this compound in the range of 10-100 mg/kg body weight for efficacy studies in rats can be considered, pending the results of a dose-range finding study.

Disclaimer: The information provided in these application notes is intended for guidance purposes only. Researchers should conduct their own literature review and risk assessments before initiating any animal studies. All animal experiments must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. The toxicity of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (2E,4E,6E,8E,10E,12E,14E)-15-((1R,2R)-1,2-Dihydroxy-2,6,6-trimethylcyclohexyl)-4,9,13-trimethyl-2,4,6,8,10,12,14-pentadecaheptaenoic acid | C27H38O4 | CID 5281225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note & Protocol: Spectrophotometric Determination of Azafrin Concentration

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azafrin is a natural apocarotenoid pigment found in the roots of plants such as Alectra parasitica and Escobedia grandiflora.[1][2] As a member of the carotenoid family, this compound possesses a polyene structure that gives it characteristic light-absorbing properties in the visible range of the electromagnetic spectrum. This property allows for its quantitative determination using UV-Visible spectrophotometry, a simple, cost-effective, and widely accessible analytical technique. This application note provides a detailed protocol for the determination of this compound concentration in solution using UV-Vis spectrophotometry. The method is based on the measurement of absorbance at the wavelength of maximum absorption (λmax) for this compound.

Principle

The quantitative determination of this compound by spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L·mol⁻¹·cm⁻¹), a constant specific to the substance at a given wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the substance (in mol·L⁻¹).

By measuring the absorbance of an this compound solution at its λmax and using a known or experimentally determined molar absorptivity, the concentration can be calculated.

Quantitative Data Summary

The following table summarizes the key parameters for the spectrophotometric determination of this compound.

| Parameter | Value | Reference |

| Chemical Formula | C₂₇H₃₈O₄ | [3] |

| Molecular Weight | 426.6 g/mol | [3] |

| λmax (in Methanol) | 417 nm | [4] |

| Recommended Solvent | Methanol (B129727) (Analytical Grade) | |

| Molar Absorptivity (ε) | To be determined experimentally |

Experimental Protocol

This protocol outlines the steps for preparing standards and samples for the spectrophotometric quantification of this compound.

1. Materials and Equipment

-

Pure this compound standard (of known purity)

-

Methanol (Analytical or HPLC grade)

-

Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Micropipettes

-

Analytical balance

-

UV-Visible Spectrophotometer (double-beam recommended)

-

Quartz cuvettes (1 cm path length)

2. Preparation of this compound Stock Standard Solution (e.g., 100 µg/mL)

-

Accurately weigh approximately 10 mg of pure this compound standard using an analytical balance.

-

Quantitatively transfer the weighed this compound to a 100 mL volumetric flask.

-

Add a small amount of methanol to dissolve the this compound completely. Gentle sonication may be used if necessary.

-

Once dissolved, fill the flask to the mark with methanol.

-

Stopper the flask and invert it several times to ensure homogeneity. This is the stock standard solution. Note: Carotenoid solutions are light-sensitive. Protect the solution from light by wrapping the flask in aluminum foil and store it at a low temperature (e.g., 4°C) when not in use.

3. Preparation of Working Standard Solutions and Calibration Curve

-

Label a series of volumetric flasks (e.g., 10 mL).

-

Prepare a series of working standards by diluting the stock solution. For example, to prepare standards of 1, 2, 4, 6, 8, and 10 µg/mL:

-

Pipette 100, 200, 400, 600, 800, and 1000 µL of the 100 µg/mL stock solution into separate 10 mL volumetric flasks.

-

-

Dilute each flask to the mark with methanol.

-

Stopper and invert each flask to mix thoroughly.

4. Sample Preparation

-

Extract this compound from the source material. A common method involves solvent extraction using a suitable organic solvent.

-

Ensure the final extract is dissolved in methanol.

-

The extract may need to be filtered (e.g., using a 0.45 µm syringe filter) to remove any particulate matter that could interfere with the spectrophotometric reading.

-

Dilute the sample with methanol as necessary to ensure the absorbance reading falls within the linear range of the calibration curve (typically 0.1 - 1.0 absorbance units).

5. Spectrophotometric Measurement

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength to the λmax of this compound, which is 417 nm in methanol.

-

Use methanol as the blank to zero the instrument.

-

Measure the absorbance of each working standard solution, starting from the lowest concentration.

-

Measure the absorbance of the prepared sample solution(s).

6. Data Analysis

-

Plot a calibration curve of absorbance versus concentration (µg/mL) for the working standards.

-

Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c, where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be close to 1 (e.g., >0.995) for a good linear fit.

-

Using the absorbance of the unknown sample and the equation from the linear regression, calculate the concentration of this compound in the sample. Concentration (x) = (Absorbance (y) - Intercept (c)) / Slope (m)

-

Remember to account for any dilution factors used during sample preparation to determine the concentration in the original sample.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the spectrophotometric determination of this compound.

Disclaimer: This application note provides a general protocol. Users should perform their own method validation to ensure accuracy and precision for their specific sample matrix and equipment.

References

- 1. Isolation and HPLC method development of this compound from Alectra parasitica var. chitrakutensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (2E,4E,6E,8E,10E,12E,14E)-15-((1R,2R)-1,2-Dihydroxy-2,6,6-trimethylcyclohexyl)-4,9,13-trimethyl-2,4,6,8,10,12,14-pentadecaheptaenoic acid | C27H38O4 | CID 5281225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Saffron (Crocus sativus L.) and its Bioactive Compounds in Food Coloring and Preservation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of saffron and its primary bioactive constituents, crocin (B39872) and crocetin (B7823005), as natural agents for food coloring and preservation. The information is intended to guide research and development in the food and pharmaceutical industries.

Saffron, derived from the dried stigmas of Crocus sativus L., has been used for centuries as a spice, coloring agent, and traditional medicine.[1] Its vibrant golden-yellow hue is primarily attributed to crocin, a water-soluble carotenoid.[1][2] Beyond its coloring properties, saffron possesses notable antioxidant and antimicrobial activities, making it a promising natural alternative to synthetic food additives.[3][4]

Physicochemical Properties

The primary coloring principles of saffron are crocin and crocetin. Crocin is a glycoside ester of crocetin and is highly soluble in hot water, making it ideal for coloring water-based foods. Crocetin, the dicarboxylic acid precursor, is less soluble in water but soluble in dilute alkaline solutions. Saffron demonstrates good stability against light, oxidation, and microbiological attack, as well as changes in pH.

| Property | Description | Source |

| Color | Golden-yellow to reddish-orange | |

| Key Coloring Compounds | Crocin, Crocetin | |

| Solubility of Crocin | Soluble in hot water, methanol, and ethanol | |

| Solubility of Crocetin | Slightly soluble in water, soluble in pyridine (B92270) and dilute sodium hydroxide | |

| Stability | Good stability to light, oxidation, microbiological attack, and pH changes |

Application in Food Coloring

Saffron is a highly valued natural food colorant used in a variety of culinary applications, including rice dishes, soups, dairy products, and desserts. Its use is generally recognized as safe (GRAS) by food safety authorities. In the European Union, saffron is considered a "coloring food" rather than a food additive. In the United States, it is a color additive exempt from certification and is approved for food use at Good Manufacturing Practice (GMP) levels.

Protocol for Saffron Infusion for Food Coloring:

-

Objective: To extract the color and flavor from saffron threads for use in aqueous food systems.

-

Materials:

-

Saffron threads

-

Warm water (not boiling, approximately 75°C)

-

Mortar and pestle (optional)

-

-

Procedure: a. For enhanced extraction, lightly grind the saffron threads using a mortar and pestle. b. Place the saffron threads (or powder) in a small container. c. Add a small amount of warm water. The ratio can be adjusted based on the desired color intensity. A common starting point is 1 teaspoon of saffron to 1/4 cup of water. d. Allow the saffron to steep for at least 15-20 minutes. The water will turn a vibrant golden-yellow color. e. The resulting infusion can be directly added to the food product.

Application in Food Preservation

The preservative properties of saffron are attributed to its antioxidant and antimicrobial activities. These properties help to extend the shelf life of food products by inhibiting the growth of spoilage microorganisms and preventing oxidative degradation.

Saffron and its components, particularly crocin, are potent antioxidants that can quench free radicals. This antioxidant capacity contributes to the prevention of lipid oxidation in food, thereby maintaining its quality and nutritional value.

Experimental Protocol: Determination of Antioxidant Activity using Ferric Reducing Antioxidant Power (FRAP) Assay

-

Objective: To quantify the antioxidant capacity of a saffron extract.

-

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which can be measured spectrophotometrically.

-

Materials:

-

Saffron extract

-

FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)

-

Ferrous sulfate (B86663) (FeSO₄) standard solutions

-

Spectrophotometer

-

-

Procedure: a. Prepare a series of FeSO₄ standard solutions of known concentrations. b. Prepare the FRAP reagent according to standard laboratory protocols. c. Mix a small volume of the saffron extract with the FRAP reagent. d. Incubate the mixture at 37°C for a specified time (e.g., 30 minutes). e. Measure the absorbance of the resulting blue-colored solution at 593 nm. f. Construct a calibration curve using the absorbance values of the FeSO₄ standards. g. Determine the FRAP value of the saffron extract by comparing its absorbance to the calibration curve. Results are typically expressed as micromoles of Fe²⁺ equivalents per gram of sample.

Saffron extracts have demonstrated inhibitory effects against a range of microorganisms, including bacteria and fungi, which are responsible for food spoilage.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of a saffron extract that inhibits the visible growth of a specific microorganism.

-

Materials:

-

Saffron extract

-

Microbial culture (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient broth

-

96-well microtiter plates

-

Incubator

-

Microplate reader (optional)

-

-

Procedure: a. Prepare a serial dilution of the saffron extract in nutrient broth in the wells of a 96-well plate. b. Inoculate each well with a standardized suspension of the target microorganism. c. Include positive (microorganism in broth without extract) and negative (broth only) controls. d. Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria). e. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the extract at which no visible growth is observed. f. Alternatively, the absorbance can be read using a microplate reader to determine microbial growth.

Visualizations

Caption: Workflow for Saffron Application in Food.

Caption: Mechanisms of Saffron's Bioactive Properties.

Regulatory Status

Saffron is generally considered a food ingredient rather than a food additive in many regions, and its use is widely accepted. It is important to consult the specific regulations of the target market for food products containing saffron as a colorant or preservative.

Conclusion

Saffron and its bioactive compounds, crocin and crocetin, offer a natural and effective alternative to synthetic food colorants and preservatives. Their dual functionality, combined with a favorable safety profile, makes them attractive ingredients for the development of clean-label food products. Further research into the stability and efficacy of saffron extracts in various food matrices will continue to expand their application in the food industry.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Azafrin Yield from Escobedia grandiflora

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of azafrin from Escobedia grandiflora. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target for enhanced production?

A1: this compound is a vibrant orange-yellow apocarotenoid pigment found in the roots of Escobedia grandiflora.[1][2][3][4][5] It is a derivative of β-carotene cleavage and holds significant interest due to its traditional use as a natural food colorant and its potential therapeutic properties, including antioxidant and cardioprotective effects. Enhancing its yield is crucial for sustainable production for research and potential commercial applications in the pharmaceutical and nutraceutical industries.

Q2: What is the biosynthetic pathway of this compound in Escobedia grandiflora?

A2: this compound biosynthesis begins with the central carotenoid pathway, leading to the production of β-carotene. The key step in this compound formation is the cleavage of β-carotene, which is catalyzed by a carotenoid cleavage dioxygenase (CCD) enzyme. In Escobedia grandiflora, this is believed to be a CCD4-like enzyme. The resulting apocarotenoid undergoes further modifications to form this compound.

Q3: What is the role of the host plant in this compound production?

A3: Escobedia grandiflora is a hemiparasitic plant, meaning it derives some of its nutrients by attaching to a host plant. Research suggests that the parasitic interaction is crucial for high this compound yield. This compound accumulation is significantly higher in the roots of Escobedia grandiflora when it is actively parasitizing a host, indicating that the host plant provides essential nutrients or signaling molecules that stimulate this compound biosynthesis. The choice of host species can influence the overall health and metabolic activity of Escobedia grandiflora, thereby affecting this compound production.

Q4: Can this compound be produced in vitro without a host plant?

A4: While challenging, in vitro cultivation of Escobedia grandiflora is possible. However, achieving high this compound yields in vitro without a host is a significant hurdle, as the parasitic stimulus is absent. Research in this area is focused on developing root and cell culture systems and supplementing the media with precursors and elicitors to mimic the host's effect and stimulate this compound biosynthesis.

Troubleshooting Guides

Low this compound Yield

| Potential Cause | Troubleshooting Steps |

| Suboptimal Host Plant | Experiment with different host species. Grasses are common hosts for Escobedia grandiflora. Monitor the health and growth of both the host and the parasite. A healthy host is more likely to support high this compound production in the parasite. |

| Inefficient Extraction | Ensure complete drying of the root material before extraction. Use an appropriate solvent system; this compound is soluble in polar organic solvents. Consider using techniques like sonication or microwave-assisted extraction to improve efficiency. |

| Degradation of this compound | This compound, like other carotenoids, is sensitive to light, heat, and oxidation. Protect samples from light during and after extraction. Use antioxidants like BHT or ascorbic acid during extraction and storage. Store extracts at low temperatures (-20°C or below). |

| Low Precursor (β-carotene) Availability | Consider precursor feeding experiments. Supplementing the growth medium of in vitro cultures with β-carotene may enhance this compound production. |

| Insufficient Expression of Biosynthetic Genes (e.g., CCD4) | Apply elicitors such as methyl jasmonate or salicylic (B10762653) acid to upregulate the expression of genes in the carotenoid biosynthesis pathway. |

In Vitro Culture Issues

| Potential Cause | Troubleshooting Steps |

| Contamination (Bacterial, Fungal) | Strictly adhere to aseptic techniques. Use sterile media and equipment. Regularly monitor cultures for any signs of contamination. If contamination occurs, discard the affected cultures to prevent spreading. |

| Poor Growth of Cultures | Optimize the culture medium composition (e.g., nutrients, vitamins, and plant growth regulators). Ensure appropriate environmental conditions (temperature, light, and humidity). Subculture at regular intervals to maintain cell viability. |

| Low this compound Production in vitro | Induce a "pseudo-parasitic" state by co-culturing with host plant roots or using host root exudates in the medium. Implement elicitation strategies with methyl jasmonate or salicylic acid. Supplement the medium with β-carotene. |

Experimental Protocols

Protocol 1: Elicitation of this compound Production in Escobedia grandiflora Root Cultures

This protocol is a generalized guideline based on successful elicitation strategies for secondary metabolites in other plant species and should be optimized for Escobedia grandiflora.

1. Establishment of Root Cultures:

-

Initiate hairy root cultures from sterile Escobedia grandiflora explants using Agrobacterium rhizogenes-mediated transformation.

-

Alternatively, establish adventitious root cultures from sterile seedlings on a suitable solid or liquid medium (e.g., Murashige and Skoog (MS) medium supplemented with auxins).

2. Elicitor Preparation:

-

Methyl Jasmonate (MeJa): Prepare a stock solution of MeJa in ethanol (B145695). The final concentration in the culture medium typically ranges from 50 to 200 µM.

-

Salicylic Acid (SA): Prepare a stock solution of SA in a small amount of ethanol and then dilute with sterile distilled water. The final concentration in the culture medium can range from 50 to 200 µM.

3. Elicitation Treatment:

-

Grow the root cultures in liquid medium for a predetermined period (e.g., 2-3 weeks) to establish sufficient biomass.

-

Add the filter-sterilized elicitor solution to the culture medium to the desired final concentration.

-

Include a control group without any elicitor.

-

Incubate the cultures for a specific duration (e.g., 24, 48, 72 hours).

4. Harvesting and Analysis:

-